molecular formula C20H18N4O5S B2429229 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 872688-85-2

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2429229
CAS RN: 872688-85-2
M. Wt: 426.45
InChI Key: OIWZPHZYDTZSNB-UHFFFAOYSA-N
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Description

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPTA is a member of the pyridazine family of compounds and is known to possess various biological activities.

Scientific Research Applications

  • Pharmaceutical Applications : This compound is part of a class known as Pyridazino(4,5-b)indole-1-acetamide compounds, which have shown diverse pharmaceutical activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. An example of a similar compound in this class is 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, highlighting the potential of these compounds in pharmaceutical research (Habernickel, 2002).

  • Targeting Histamine Receptors : Similar compounds, like 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have been identified for their high affinity for histamine H3 receptors, suggesting potential applications in treating attentional and cognitive disorders. This highlights the relevance of these compounds in neuroscience and pharmacology (Hudkins et al., 2011).

  • Antimicrobial and Antitumor Activity : Research into N-(2-hydroxyphenyl)acetamide derivatives, which are structurally related to the specified compound, has shown interesting bioactivities. These include the production of bioactive nitrosylated and nitrated derivatives with potential antimicrobial and antitumor properties (Girel et al., 2022).

  • Enzyme Inhibition Properties : Studies on compounds like p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside have shown their ability to inhibit enzymes such as 2-acetamido-2-deoxy-β-d-glucosidase, indicating potential application in enzyme research and drug development (Bedi et al., 1978).

  • Synthesis of Fused Azines : Research on the synthesis of pyridazin-3-one derivatives has provided insights into the creation of novel compounds, which can be used in the synthesis of fused azines. This suggests applications in chemical synthesis and the development of new materials (Ibrahim & Behbehani, 2014).

  • Antinociceptive Activity : Derivatives of pyridazinone, such as [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide, have been found to exhibit significant antinociceptive activity, indicating their potential use in pain management (Doğruer et al., 2000).

properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-28-17-8-6-13(10-18(17)29-2)16-7-9-20(23-22-16)30-12-19(25)21-14-4-3-5-15(11-14)24(26)27/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWZPHZYDTZSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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